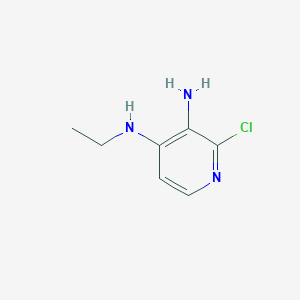

2-氯-N4-乙基吡啶-3,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Chloro-N4-ethylpyridine-3,4-diamine is not directly studied in the provided papers. However, related compounds such as 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP), and 3-amino-2-chloro-4-methylpyridine (ACMP) have been investigated, which may offer insights into the behavior of structurally similar compounds . Another related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been synthesized and analyzed, providing additional context for the chemical behavior of chlorinated pyridine derivatives .

Synthesis Analysis

The synthesis of related chlorinated pyridine derivatives often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was achieved using a novel protocol that includes Vilsmeier–Haack chlorination . This suggests that the synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine might also require specialized chlorination techniques and careful selection of precursors.

Molecular Structure Analysis

X-ray analysis has been used to determine the solid-state structure of chlorinated pyridine derivatives, revealing that these compounds can crystallize with independent molecules in the asymmetric unit, displaying nearly identical geometric parameters . Such analyses are crucial for understanding the molecular geometry and potential intermolecular interactions, which could

科学研究应用

1. 化学相互作用和稳定性

- Zhu 等人(2004 年)探讨了涉及氨基甲基吡啶衍生物的配合物中的 C-H⋯π 相互作用。他们研究了各种异构体的稳定性,并得出结论,具有 C-H⋯π 相互作用的异构体更稳定。

2. 计算化学研究

- Sawunyama 和 Bailey(2002 年)利用计算化学来了解 2-氯-s-三嗪的水解,揭示了它们的环境行为和潜在转化的见解。

3. 环化过程

- Smolyar 和 Vasilechko(2010 年)研究了 3,4-二氨基吡啶(包括 2-氯衍生物)的硝化和环化,显示形成了三唑并[4,5-c]吡啶 2-氧化物。

4. 配位化学

- Kita 等人(1989 年)研究了吡啶硫醇配合物的配位和氧化,有助于理解与吡啶衍生物形成金属配合物。

5. 相关化合物的环境行为

- Dousset 等人(2004 年)研究了与 2-氯-N4-乙基吡啶-3,4-二胺在结构上相关的化合物阿特拉津的环境归宿,重点关注其在土壤和水中的行为。

6. 三嗪的激发态

- Oliva 等人(2005 年)对对称三嗪的激发态进行了研究,包括与 2-氯-N4-乙基吡啶-3,4-二胺相似的化合物,深入了解了它们的发光特性。

7. 超临界流色谱

- West 等人(2018 年)描述了新型吡啶固定相色谱的发展,可应用于吡啶衍生物的分析。

8. 六氢化锇配合物的反应

- Barrio 等人(2004 年)探讨了六氢化锇配合物与吡啶衍生物的反应,阐明了这些配合物的化学行为。

9. 光催化降解

- Parra 等人(2004 年)研究了在 TiO2 上结构相关的化合物阿特拉津的光催化降解,提供了对吡啶衍生物潜在降解途径的见解。

属性

IUPAC Name |

2-chloro-4-N-ethylpyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-10-5-3-4-11-7(8)6(5)9/h3-4H,2,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKAATGTQVWBEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NC=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N4-ethylpyridine-3,4-diamine | |

CAS RN |

1025509-12-9 |

Source

|

| Record name | 2-chloro-N4-ethylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。